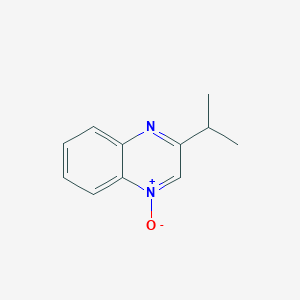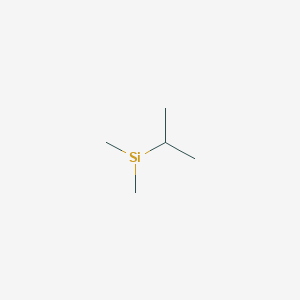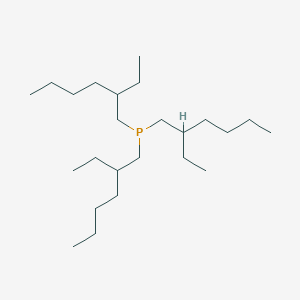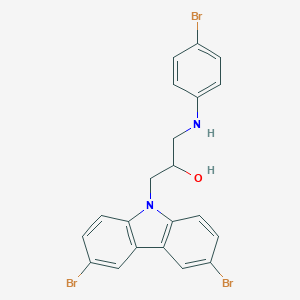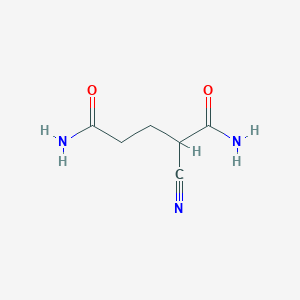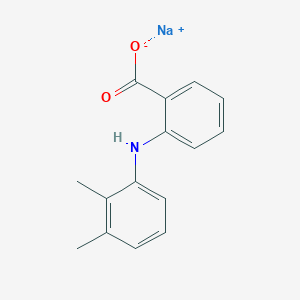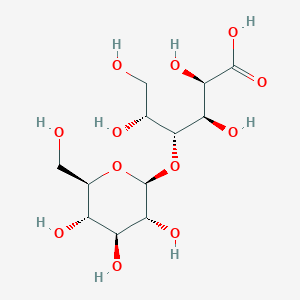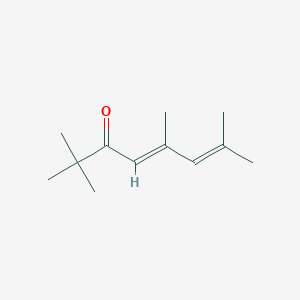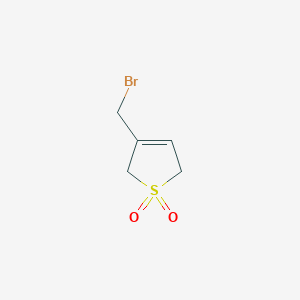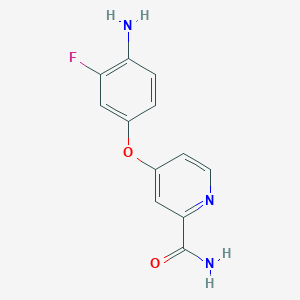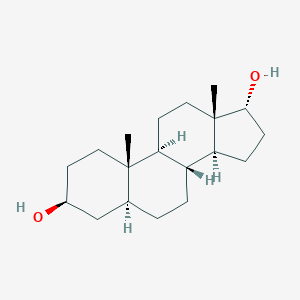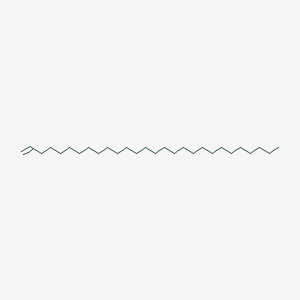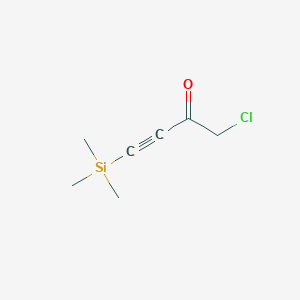
1-Chloro-4-(trimethylsilyl)but-3-yn-2-one
Vue d'ensemble
Description
1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is an organic compound with the molecular formula C7H11ClOSi and a molecular weight of 174.7 g/mol . It is a colorless to light yellow liquid, known for its use as a reagent in organic synthesis . This compound is characterized by its unique structure, which includes a chloro group, a trimethylsilyl group, and a butynone skeleton.
Mécanisme D'action
Target of Action
1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is an organic compound used as a reagent or intermediate in organic synthesis reactions . It is commonly used as a starting material for the synthesis of other organic compounds, particularly those containing a butyne skeleton .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it can be prepared by reacting p-phenylenone with trimethylchlorosilane . The reaction generally involves heating and reacting p-phenylenone with hydrochloric acid and trimethylchlorosilane under appropriate conditions to produce the target product .
Biochemical Pathways
It is known that the compound can undergo asymmetric bioreduction to enantiopure { (s)-tmsbol in various hydrophilic ionic liquid (ils) solvent systems .
Pharmacokinetics
It has a molecular weight of 206.74g/mol, a boiling point of 160-161 °C, and a density of 1.06 g/mL . It is soluble in organic solvents such as ether and benzene, but insoluble in water . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
It is known to be a useful reagent in organic synthesis, contributing to the formation of compounds with a butyne skeleton .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to handle the compound in a well-ventilated place, away from fire and oxidizing agents . Contact with skin and eyes should be avoided, and appropriate laboratory safety measures, such as wearing protective glasses, gloves, and clothing, are required for its use and handling .
Méthodes De Préparation
1-Chloro-4-(trimethylsilyl)but-3-yn-2-one can be synthesized through the reaction of p-phenylenone with trimethylchlorosilane . The preparation method generally involves heating and reacting p-phenylenone with hydrochloric acid and trimethylchlorosilane under appropriate conditions to produce the target product . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield.
Analyse Des Réactions Chimiques
1-Chloro-4-(trimethylsilyl)but-3-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is widely used in scientific research, particularly in organic synthesis. It serves as a reagent or intermediate in the synthesis of other organic compounds, including those containing a butyne skeleton . Its applications extend to:
Chemistry: Used in the synthesis of complex molecules and as a building block for various chemical reactions.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Utilized in the development of pharmaceutical compounds and drug synthesis.
Industry: Applied in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(trimethylsilyl)but-3-yn-2-one can be compared with similar compounds such as:
4-(Trimethylsilyl)-3-butyn-2-one: This compound shares a similar butyne skeleton but lacks the chloro group, resulting in different reactivity and applications.
1-Chloro-4-(trimethylsilyl)-3-butyn-2-one: Another closely related compound with slight structural variations that influence its chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in synthetic applications and reactivity.
Propriétés
IUPAC Name |
1-chloro-4-trimethylsilylbut-3-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClOSi/c1-10(2,3)5-4-7(9)6-8/h6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHLTRNOGXIHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452514 | |
| Record name | 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18245-82-4 | |
| Record name | 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


